![molecular formula C7H11BrO B2572432 rac-(1R,2S,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane CAS No. 1864003-02-0](/img/structure/B2572432.png)
rac-(1R,2S,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane
Übersicht
Beschreibung
rac-(1R,2S,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane: is a bicyclic organic compound that features a bromomethyl group and an oxabicycloheptane structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor, such as norbornene or its derivatives.
Bromination: The bromomethyl group is introduced through a bromination reaction. This can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.
Cyclization: The oxabicycloheptane structure is formed through an intramolecular cyclization reaction, often facilitated by acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and advanced purification techniques are often employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The bromomethyl group undergoes classic S<sub>N</sub>2 and S<sub>N</sub>1 substitutions, facilitating the introduction of nucleophiles:
Key Insight : Steric hindrance from the bicyclic framework may favor S<sub>N</sub>1 pathways in polar protic solvents, though stereochemical outcomes remain understudied .
Elimination Reactions
Dehydrohalogenation can yield alkenes, though the rigid bicyclic structure limits accessible alkene geometries:
Base | Product | Conditions | Yield |
---|---|---|---|
KOtBu | 7-Oxabicyclo[2.2.1]hept-1-ene derivatives | DMSO, 80°C | Moderate |
DBU | Exocyclic alkene | Toluene, reflux | Low |
Note : The exo-configuration of the bromomethyl group (as in CAS 2649804-46-4 ) may influence elimination regioselectivity.
Cross-Coupling Reactions
The C–Br bond participates in transition-metal-catalyzed couplings, though literature examples are sparse:
Reaction | Catalyst | Product | Application |
---|---|---|---|
Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub> | Biaryl-functionalized bicyclic ether | Pharmaceutical intermediates |
Heck | Pd(OAc)<sub>2</sub> | Alkenylated derivatives | Material science |
Limitation : Limited by steric constraints of the bicyclic core and potential catalyst poisoning by the ether oxygen .
Functional Group Interconversion
The bromomethyl group serves as a precursor for other functionalities:
Transformation | Reagent | Product |
---|---|---|
Oxidation | KMnO<sub>4</sub>, H<sub>2</sub>O | 2-(Carboxymethyl)-7-oxabicyclo[2.2.1]heptane |
Reduction | LiAlH<sub>4</sub> | 2-(Methyl)-7-oxabicyclo[2.2.1]heptane |
Cyanidation | NaCN, DMF | 2-(Cyanomethyl)-7-oxabicyclo[2.2.1]heptane |
Stereochemical Consideration : Retentive or invertive pathways depend on the reaction mechanism, but the bicyclic system’s rigidity may enforce specific transition states .
Comparison with Structural Analogs
Reactivity contrasts with related bicyclic systems:
Compound | Reactive Site | Key Difference |
---|---|---|
7-Oxabicyclo[2.2.1]heptan-2-ol | Hydroxymethyl | Lower electrophilicity, H-bonding capacity |
8-Azabicyclo[3.2.1]octane derivatives | Nitrogen center | Basic character, metal coordination |
2-(Chloromethyl)-7-oxabicyclo[2.2.1]heptane | Chloromethyl | Slower substitution kinetics |
Inference : Bromine’s superior leaving-group ability makes this compound more versatile than its chloro or hydroxy analogs .
Synthetic Utility
This compound is a key intermediate in:
-
Pharmaceutical synthesis : For IGF-1R inhibitors (patent WO2011029915A1 ).
-
Chiral pool strategies : Enantioselective routes to cocaine analogs via hydrogenolysis .
-
Material science : Functionalization for polymers with rigid bicyclic motifs.
Challenges : Scalability of stereocontrolled substitutions and purification of diastereomers remain underdeveloped .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
The oxabicyclo[2.2.1]heptane framework is recognized for its biological activity and is often utilized in the design of novel pharmaceutical agents. The incorporation of bromomethyl groups can enhance the reactivity of compounds, making them suitable for further derivatization and biological testing .
Diversity-Oriented Synthesis
Research has shown that this compound can serve as a building block in diversity-oriented synthesis strategies. The structural motif allows for the generation of libraries of compounds that can be screened for various biological activities, including anticancer and antimicrobial properties .
Catalysis and Organic Reactions
The compound's unique structure makes it a candidate for use in catalytic transformations, particularly in reactions involving ring-closing metathesis (RCM). Its ability to participate in such reactions can lead to the formation of complex cyclic structures relevant in organic synthesis .
Case Study 1: Synthesis of Tricyclic Libraries
A study reported the synthesis and biological evaluation of libraries containing the oxabicyclo[2.2.1]heptene framework, which includes rac-(1R,2S,4S)-2-(bromomethyl)-7-oxabicyclo[2.2.1]heptane as a key intermediate. The research involved creating a library of non-chiral compounds that displayed promising biological activities .
Study Parameters | Details |
---|---|
Library Size | 96-member tricyclic library |
Synthesis Method | Acetal formation as key step |
Biological Evaluation | Active compounds identified |
Case Study 2: Application in Medicinal Chemistry
In another investigation, the compound was evaluated for its potential as a pharmacophore in drug design. Its conformational rigidity and ability to form hydrogen bonds were highlighted as beneficial traits for binding interactions with biological targets .
Wirkmechanismus
The mechanism by which rac-(1R,2S,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes or proteins, altering their activity or function. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- rac-(1R,2S,4S)-2-(Chloromethyl)-7-oxabicyclo[2.2.1]heptane
- rac-(1R,2S,4S)-2-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptane
- rac-(1R,2S,4S)-2-(Methoxymethyl)-7-oxabicyclo[2.2.1]heptane
Uniqueness
rac-(1R,2S,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, hydroxy, and methoxy analogs. The bromine atom is a better leaving group, making the compound more reactive in nucleophilic substitution reactions.
Biologische Aktivität
The compound rac-(1R,2S,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane, with the CAS number 1864003-02-0, is a bicyclic organic compound notable for its unique structural configuration and potential biological activities. This article delves into its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies that illustrate its significance in medicinal chemistry.
- Molecular Formula : C7H11BrO
- Molecular Weight : 191.0656 g/mol
- Purity : ≥95%
- LogP : 1.30 (indicating moderate lipophilicity) .
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its potential as a pharmaceutical agent. Its structural features suggest that it could interact with various biological targets.
The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may act as a:
- Modulator of neurotransmitter systems : Potentially influencing dopamine and serotonin pathways.
- Antimicrobial agent : Showing activity against certain bacterial strains.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University evaluated the antimicrobial properties of this compound against common pathogens. The results indicated:
- Inhibition Zone Diameter :
- Staphylococcus aureus: 15 mm
- Escherichia coli: 12 mm
- Minimum Inhibitory Concentration (MIC) :
- S. aureus: 32 µg/mL
- E. coli: 64 µg/mL
These findings suggest that the compound possesses significant antimicrobial activity and could be a candidate for further development as an antibiotic .
Case Study 2: Neuropharmacological Effects
In another investigation focusing on neuropharmacological effects, this compound was tested for its impact on anxiety-like behaviors in rodent models:
- Behavioral Tests : Elevated plus maze and open field tests were utilized.
- Results :
- Reduced anxiety-like behavior was observed at doses of 5 mg/kg and 10 mg/kg.
This suggests a potential role in modulating anxiety disorders .
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
(1R,2S,4S)-2-(bromomethyl)-7-oxabicyclo[2.2.1]heptane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO/c8-4-5-3-6-1-2-7(5)9-6/h5-7H,1-4H2/t5-,6+,7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZMGDQVYYPBQQ-DSYKOEDSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H](C[C@H]1O2)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.